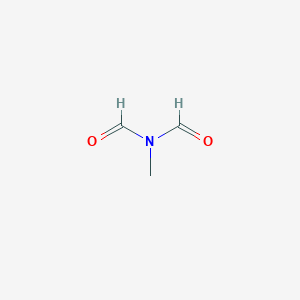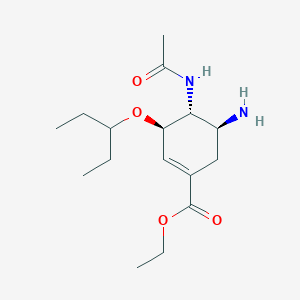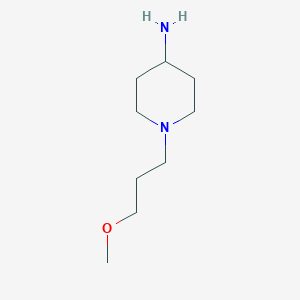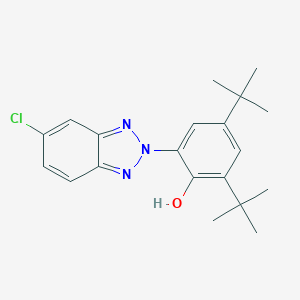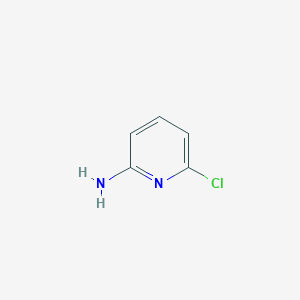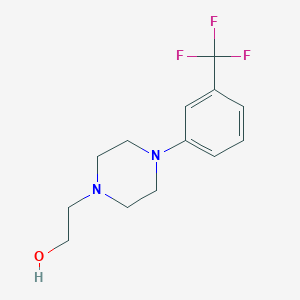
Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry Applications
- Development of 2-Substituted Piperazines: A visible-light-promoted decarboxylative annulation protocol allows for the efficient synthesis of 2-aryl, 2-heteroaryl, and 2-alkyl piperazines, which are critical scaffolds in medicinal chemistry (Gueret et al., 2020).
- Dopamine-Uptake Inhibition: Piperazino-3-phenylindans have been synthesized and tested for neuroleptic and thymoleptic activities, highlighting their potential as dopamine-uptake inhibitors and their role in drug development (Böge Kp, 1983).
Polymer Science and Engineering
- Poly(amidoamine) Hydrogels for Cell Culturing: Poly(amidoamine) hydrogels derived from piperazine show promise as scaffolds for in vitro culturing of peripheral nervous system cells, offering mechanical strength, biodegradability, and biocompatibility (Mauro et al., 2013).
Environmental Engineering
- Degradation of Piperazine by Paracoccus sp.: The study of Paracoccus sp., a piperazine-degrading bacterium, provides insights into bioremediation strategies for treating piperazine-contaminated environments (Cai et al., 2013).
Therapeutic Research and Drug Discovery
- Design of Imidazoline Derivatives: Piperazine derivatives have been identified as potent antidiabetic compounds, showing significant activity in improving glucose tolerance in a rat model of type II diabetes (Le Bihan et al., 1999).
- Patent Review on Piperazine Derivatives: A review of patents from 2010 onwards highlights the versatility of piperazine compounds in developing drugs with various therapeutic uses, including antipsychotic, anticancer, and anti-inflammatory agents (Rathi et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c14-13(15,16)11-2-1-3-12(10-11)18-6-4-17(5-7-18)8-9-19/h1-3,10,19H,4-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMNSXDJPJHNSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193071 |
Source


|
| Record name | Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)- | |
CAS RN |
40004-29-3 |
Source


|
| Record name | 4-[3-(Trifluoromethyl)phenyl]-1-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40004-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040004293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

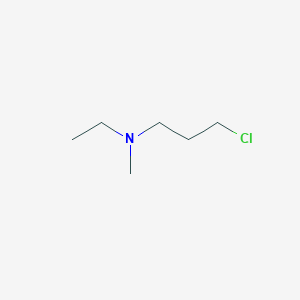
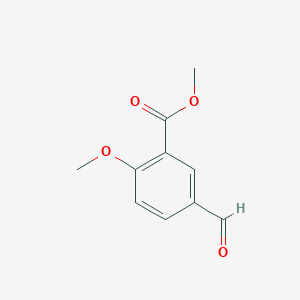

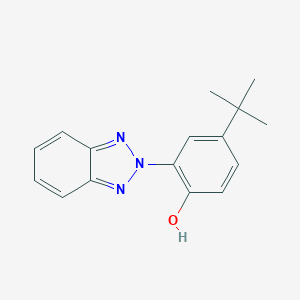
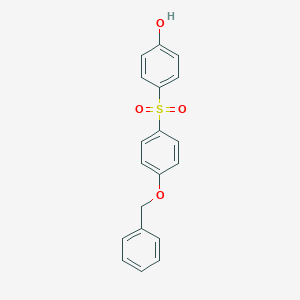
![2-[2-(2-Octoxyethoxy)ethoxy]ethanol](/img/structure/B103834.png)
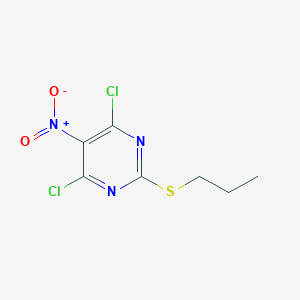
![(1Z,5Z)-cycloocta-1,5-diene;(R)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate](/img/structure/B103839.png)
